An In-depth Technical Guide to RAPTA-C: Structure, Activity, and Experimental Protocols
An In-depth Technical Guide to RAPTA-C: Structure, Activity, and Experimental Protocols
Introduction
RAPTA-C, with the chemical formula [Ru(η⁶-p-cymene)Cl₂(pta)], where pta is 1,3,5-triaza-7-phosphaadamantane, is a promising organometallic ruthenium(II)-arene complex that has garnered significant attention in the field of medicinal inorganic chemistry.[1][2] Unlike traditional platinum-based anticancer drugs that primarily target DNA, RAPTA-C exhibits a distinct mechanism of action, characterized by potent anti-metastatic and anti-angiogenic properties with lower systemic toxicity.[2][3][4] This guide provides a comprehensive overview of RAPTA-C's chemical structure, biological activity, and key experimental methodologies for its study, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
RAPTA-C is a half-sandwich compound featuring a central ruthenium(II) ion. Its coordination sphere is defined by a η⁶-bonded p-cymene ligand, two chloride ligands, and a phosphine ligand, 1,3,5-triaza-7-phosphaadamantane (PTA). This arrangement results in a characteristic "piano-stool" geometry.[1][3] The PTA ligand is crucial as it imparts water solubility to the complex, while the two labile chloride ligands can be hydrolyzed, a key step in the compound's activation and interaction with biological targets.[1]
The IUPAC name for RAPTA-C is Dichloro--INVALID-LINK--ruthenium.[5]
Table 1: Physicochemical Properties of RAPTA-C
| Property | Value | Reference |
| CAS Number | 372948-28-2 | [5][6] |
| Molecular Formula | C₁₆H₂₅Cl₂N₃PRu | [5] |
| Molecular Weight | 495.42 g/mol | [5] |
| Appearance | Not specified in search results | |
| Solubility | Water-soluble due to the PTA ligand | [1][7] |
Mechanism of Action
RAPTA-C's anticancer effects are multifaceted and differ significantly from cisplatin. While it was initially thought to target DNA, subsequent studies revealed that RAPTA-C and its derivatives primarily interact with proteins.[1] The compound exhibits low cytotoxicity in vitro against many cancer cell lines but demonstrates strong anti-tumor and anti-metastatic effects in vivo.[1][3]
Key aspects of its mechanism include:
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Anti-angiogenesis: RAPTA-C effectively inhibits the formation of new blood vessels in tumors, a critical process for tumor growth and metastasis.[4][8] This is evidenced by a significant reduction in microvessel density in treated tumors.[3][4][8]
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Induction of Apoptosis: The compound can trigger programmed cell death. This is achieved by arresting the cell cycle in the G2/M phase and activating the mitochondrial apoptotic pathway.[3][6] This involves the upregulation of p53, release of cytochrome c, and subsequent activation of caspase-9.[6]
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Protein Targeting: RAPTA-C has been shown to bind to proteins such as cathepsin B and thioredoxin reductase (TrxR).[1][3] In contrast to its weak DNA binding, it forms adducts with histone proteins within the nucleosome core particle.[9]
Below is a diagram illustrating the proposed signaling pathway for RAPTA-C-induced apoptosis.
Biological Activity Data
The following tables summarize the quantitative data on the biological activity of RAPTA-C from various studies.
Table 2: In Vitro Cytotoxicity of RAPTA-C
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2780 | Human Ovarian Carcinoma | > 250 | [10] |
| A2780 | Human Ovarian Carcinoma | ~250 (for uptake studies) | [9] |
| Most Cancer Cell Lines | Various | > 300 | [3] |
Note: The high IC₅₀ values in vitro highlight that direct cytotoxicity is not the primary mode of action for RAPTA-C's in vivo efficacy.[3]
Table 3: In Vivo Anti-Tumor Activity of RAPTA-C
| Tumor Model | Cancer Type | Animal Model | Dose | Effect | Reference |
| A2780 | Human Ovarian Carcinoma | Chicken Chorioallantoic Membrane (CAM) | 0.2 mg/kg/day | ~75% tumor growth inhibition | [3][4] |
| LS174T | Human Colorectal Adenocarcinoma | Athymic Mice | 100 mg/kg/day | ~50% tumor growth inhibition | [3] |
| Ehrlich Ascites Carcinoma (EAC) | Ascites Carcinoma | Mice | 40 mg/kg | Significant growth inhibition | [3] |
Table 4: Pharmacokinetic Parameters of RAPTA-C in Swiss CD-1 Mice
| Dose | Total Clearance (Cl_tot) (mL/h) | Volume of Distribution (Vd) (mL) | Half-life (T₁/₂) (h) | Reference |
| 4 x 100 mg/kg/day | 6.5 | 100 | 10.39 | [3] |
| 2 x 200 mg/kg/day | 9.2 | 163 | 12.21 | [3] |
| 1 x 200 mg/kg/day | 9.0 | 153 | 11.47 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of RAPTA-C. The following are protocols for key experiments cited in the literature.
Protocol 1: Synthesis of RAPTA-C [1][9]
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Reactants: Equimolar amounts of 1,3,5-triaza-7-phosphaadamantane (PTA) and the ruthenium dimer [Ru(η⁶-p-cymene)Cl₂]₂.
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Procedure: a. Reflux the reactants in methanol. A typical duration is 24 hours. b. After reflux, cool the solution. c. Precipitate the product by adding diethyl ether. d. Collect the resulting solid, which is [Ru(η⁶-p-cymene)Cl₂(pta)] (RAPTA-C).
-
Purification & Confirmation: The purity of the product can be confirmed through elemental analysis.
Protocol 2: Cellular Uptake and Ruthenium Quantification [9]
-
Cell Culture: Culture human A2780 ovarian carcinoma cells in RPMI 1640 medium supplemented with 10% FCS, 2 mM glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO₂ atmosphere.
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Treatment: Seed A2780 cells in six-well plates and grow to approximately 50% confluency. Incubate the cells with RAPTA-C at a specified concentration (e.g., 250 µM) for 24 hours at 37°C.
-
Cell Harvesting and Fractionation: a. At the end of the incubation, wash the cells three times with ice-cold PBS to remove any unbound compound. b. Prepare a chromatin extract according to the manufacturer's protocol (e.g., from a commercial kit).
-
Ruthenium Quantification: a. Determine the total intracellular ruthenium content and the amount associated with the chromatin fraction using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). b. Express the results as molecules of RAPTA-C per cell.
Protocol 3: In Vivo Tumor Growth Inhibition Study (CAM Model) [4][11]
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Cell Preparation: Prepare A2780 human ovarian carcinoma cells (10⁶ cells) in serum-free RPMI-1640 medium as a spheroid in a 25 µL hanging drop.
-
Implantation: After 3 hours, transplant the spheroid onto the surface of the chicken chorioallantoic membrane (CAM) on embryo development day (EDD) 8.
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Treatment: a. Allow vascularized tumors to establish for 3 days (until EDD 11). b. Prepare RAPTA-C fresh daily. Dissolve a stock solution in DMSO and dilute to the final concentration in 0.9% NaCl. c. Administer RAPTA-C via intravenous injection into a main blood vessel of the CAM for five consecutive days (EDD 11-15). The control group receives the vehicle (DMSO in 0.9% NaCl).
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Tumor Measurement: a. Monitor tumor volume throughout the treatment period. b. On the final day of the experiment, excise the tumors and measure their final volume.
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Analysis: a. Perform immunohistochemical staining for markers like CD31 (endothelial cells) to assess microvessel density and Ki-67 to evaluate cell proliferation. b. Compare tumor growth and microvessel density between treated and control groups.
The workflow for the CAM model experiment is visualized below.
Conclusion
RAPTA-C stands out as a ruthenium-based anticancer agent with a unique biological profile. Its characteristic piano-stool structure, combined with its primary mechanism of anti-angiogenesis and protein targeting, distinguishes it from conventional chemotherapeutics. The low in vitro cytotoxicity paired with significant in vivo efficacy underscores the importance of appropriate preclinical models for its evaluation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of RAPTA-C and its analogues in cancer therapy.
References
- 1. RAPTA - Wikipedia [en.wikipedia.org]
- 2. In vivo anti-tumor activity of the organometallic ruthenium(ii)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (RAPTA-C) in human ovarian and colorectal carcinomas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (RAPTA-C) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
